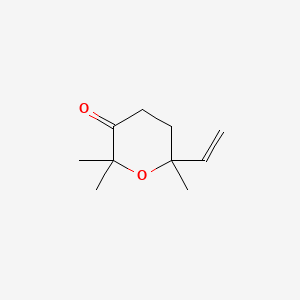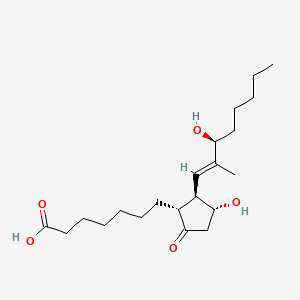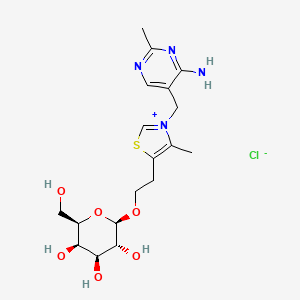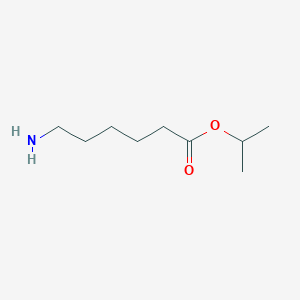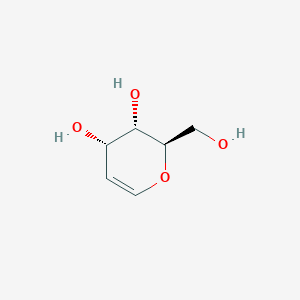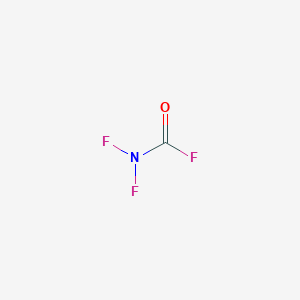
Difluorocarbamyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorocarbamyl fluoride is a fluorinated organic compound with the chemical formula CF₂NO. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics, such as high electronegativity and stability, which are beneficial in many chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluorocarbamyl fluoride can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with nitrogen-containing compounds. Difluorocarbene can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF₂CO₂Li/Na . The reaction typically requires specific conditions, including the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorinating agents such as sulfuryl fluoride and tetrabutylammonium fluoride (TBAF) to introduce fluorine atoms into the desired molecular structure . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Difluorocarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It participates in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocarbamyl oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Applications De Recherche Scientifique
Difluorocarbamyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic compounds.
Biology: Its unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which difluorocarbamyl fluoride exerts its effects involves its high reactivity due to the presence of fluorine atoms. These atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved include interactions with enzymes and proteins, where it can modify their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to difluorocarbamyl fluoride include:
Difluoromethylidene (CF₂): Known for its use in the synthesis of tetrafluoroethylene.
Difluoromethylene (CF₂): Another fluorinated carbene with similar reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both fluorine and nitrogen atoms. This combination imparts distinct chemical properties that are not found in other similar compounds, making it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
2368-32-3 |
|---|---|
Formule moléculaire |
CF3NO |
Poids moléculaire |
99.012 g/mol |
Nom IUPAC |
N,N-difluorocarbamoyl fluoride |
InChI |
InChI=1S/CF3NO/c2-1(6)5(3)4 |
Clé InChI |
BQPIYDUNTQHZBF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


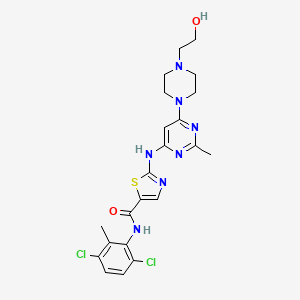
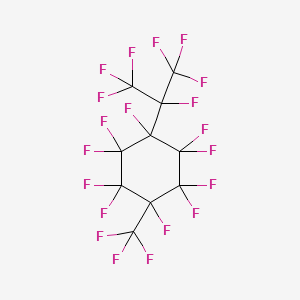
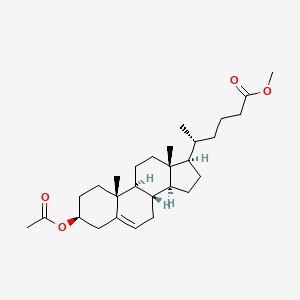
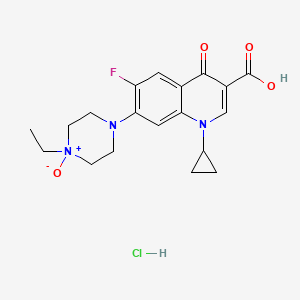
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
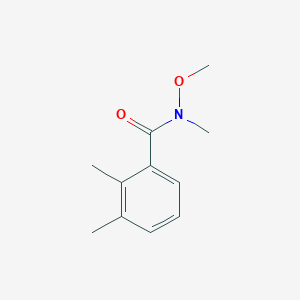
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
